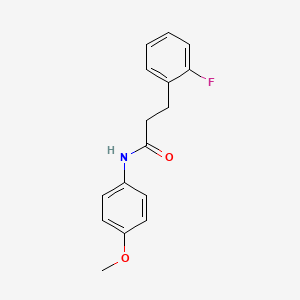
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide, commonly known as FMP, is a synthetic compound that belongs to the class of amides. It has gained significant attention in recent years due to its potential applications in scientific research. FMP is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
科学的研究の応用
Medicinal Chemistry: Synthesis of Fluorinated Compounds
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide: can be used as a precursor in the synthesis of fluorinated compounds. The presence of a fluorine atom can significantly alter the biological activity of pharmaceuticals, making them more lipophilic and improving their metabolic stability . The controlled defluorination processes can lead to the development of diverse functionalized fluorine-containing molecules, which are valuable in drug design and discovery.
Organic Synthesis: Spin-Center Shift (SCS) Reactions
In organic synthesis, this compound could be involved in spin-center shift (SCS) reactions. These reactions are crucial for selectively breaking carbon-fluorine bonds, which is a challenging task due to the strength of these bonds. The ability to selectively cleave C-F bonds can lead to the creation of various single and difluorinated products, which have applications in materials science and life sciences .
Trypanocidal Agents: Combatting Chagas Disease
Fluorinated compounds, such as 3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide , have potential applications as trypanocidal agents. They can be synthesized and tested for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This application is particularly relevant as Chagas is classified as a neglected disease, and new treatments are in high demand .
Anticancer Research: Cytotoxicity Studies
The compound’s derivatives can be synthesized and evaluated for their cytotoxic effects on cancer cell lines. By modifying the structure and introducing different functional groups, researchers can study the relationship between the compound’s structure and its anticancer activity. This can lead to the discovery of new chemotherapeutic agents .
特性
IUPAC Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-14-9-7-13(8-10-14)18-16(19)11-6-12-4-2-3-5-15(12)17/h2-5,7-10H,6,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMMDXDHDORIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5702448.png)
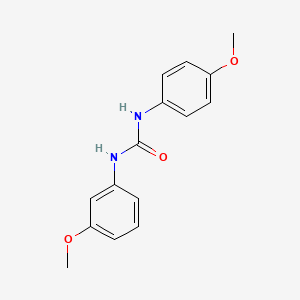
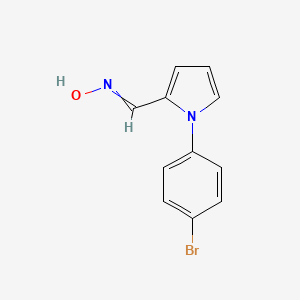
![4-[2-(2,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5702469.png)
![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5702475.png)
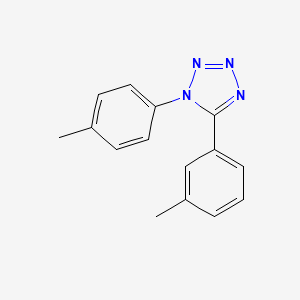
![1-amino-5-methyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinoline-6(5H)-thione](/img/structure/B5702499.png)
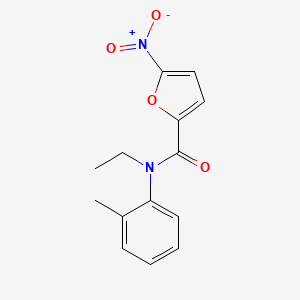
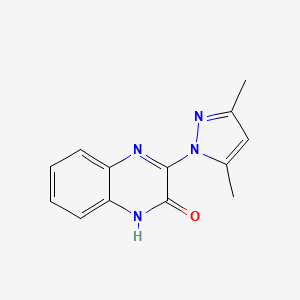
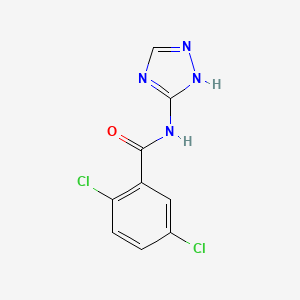
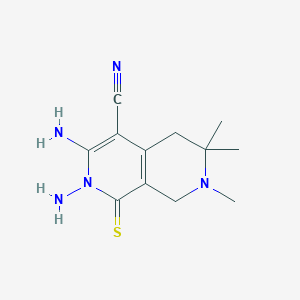
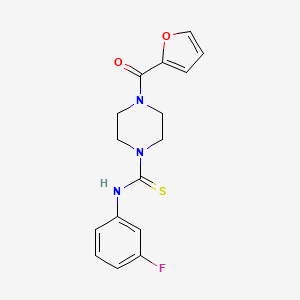
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)